

Spectroscopic Profile of 6-Phenoxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Phenoxynicotinaldehyde**

Cat. No.: **B069604**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-phenoxynicotinaldehyde**, a key intermediate in medicinal chemistry. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are provided to aid in the replication of these analytical methods for structural confirmation and purity assessment.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-phenoxynicotinaldehyde**.

Table 1: ^1H and ^{13}C NMR Spectral Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	9.95	s	-	Aldehyde CHO
8.70	d	2.5		Pyridine H-2
8.10	dd	8.5, 2.5		Pyridine H-4
7.45 - 7.55	m	-		Phenyl H-3', H-5'
7.25 - 7.35	m	-		Phenyl H-4'
7.15 - 7.20	m	-		Phenyl H-2', H-6'
6.95	d	8.5		Pyridine H-5
^{13}C NMR	192.5	-	-	Aldehyde C=O
163.5	-	-		Pyridine C-6
154.0	-	-		Phenyl C-1'
152.0	-	-		Pyridine C-2
140.0	-	-		Pyridine C-4
130.0	-	-		Phenyl C-3', C-5'
128.5	-	-		Pyridine C-3
125.0	-	-		Phenyl C-4'
120.0	-	-		Phenyl C-2', C-6'
110.0	-	-		Pyridine C-5

Note: NMR data is predicted based on the chemical structure and typical chemical shifts for similar compounds. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Peak Assignments

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3050 - 3100	Medium	C-H Stretch	Aromatic (Pyridine and Phenyl)
2850 - 2950	Weak	C-H Stretch	Aldehyde
1700 - 1720	Strong	C=O Stretch	Aldehyde
1580 - 1600	Strong	C=C Stretch	Aromatic (Pyridine and Phenyl)
1480 - 1500	Medium	C=C Stretch	Aromatic (Pyridine and Phenyl)
1240 - 1260	Strong	C-O-C Asymmetric Stretch	Aryl Ether
1160 - 1190	Medium	C-O-C Symmetric Stretch	Aryl Ether
800 - 850	Strong	C-H Bend (out-of-plane)	Aromatic

Table 3: Mass Spectrometry (MS) Data

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
Electrospray (ESI)	Positive	200.07	[M+H] ⁺
222.05		[M+Na] ⁺	
Electron Impact (EI)	-	199	[M] ⁺
170		[M-CHO] ⁺	
105		[C ₆ H ₅ O] ⁺	
77		[C ₆ H ₅] ⁺	

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **6-phenoxy nicotinaldehyde** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-phenoxy nicotinaldehyde** in 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6). The solution should be clear and free of particulate matter.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
- A typical resolution is 4 cm^{-1} , and 16-32 scans are usually co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

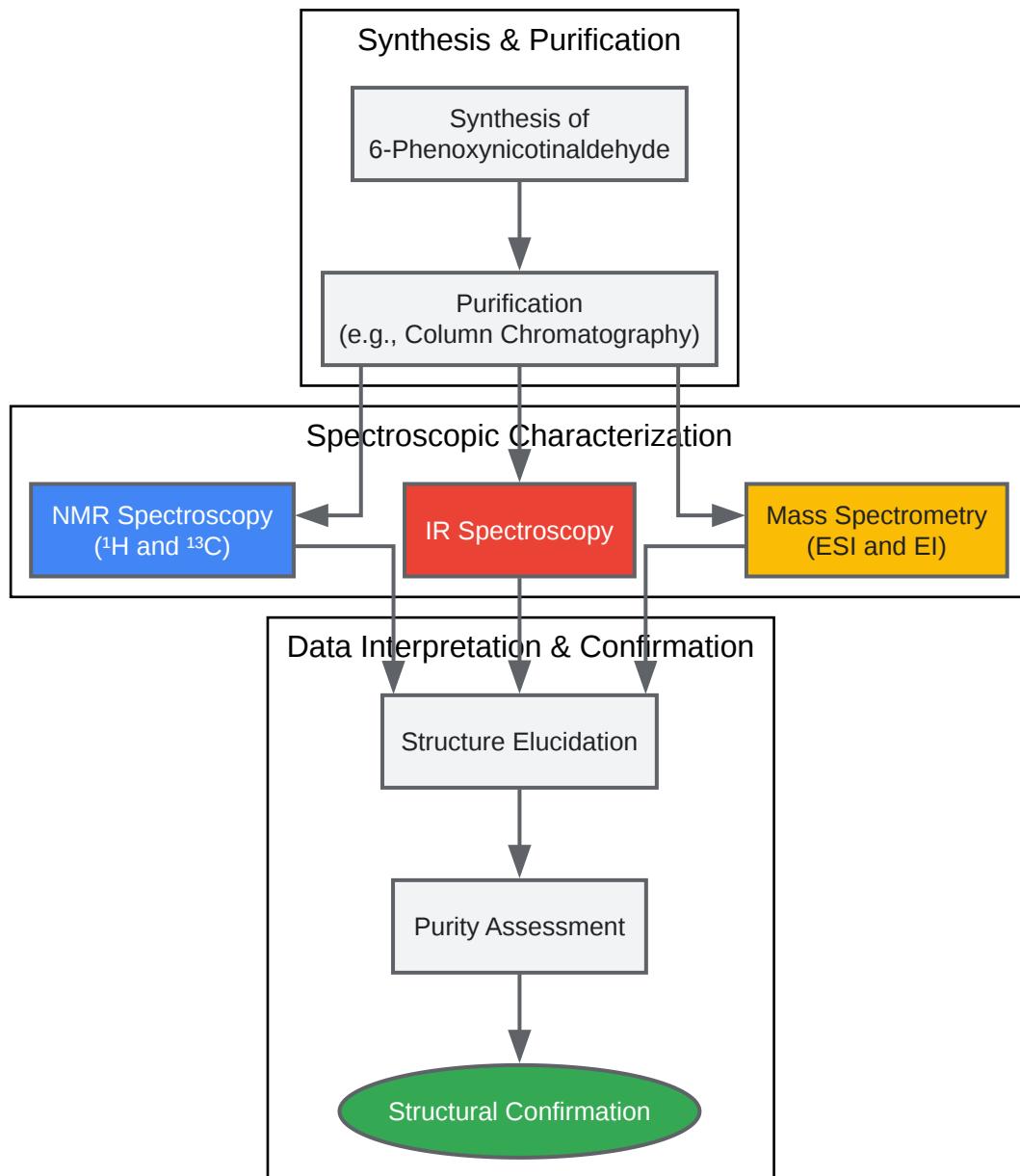
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **6-phenoxy nicotinaldehyde** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation:
 - Electrospray Ionization (ESI): Use a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system. The sample solution is infused directly or injected into the LC flow.
 - Electron Impact (EI): Use a mass spectrometer with an EI source, typically coupled with a gas chromatography (GC) system. The sample may need to be introduced via a direct insertion probe if not amenable to GC.
- Data Acquisition:
 - ESI: Acquire spectra in both positive and negative ion modes. Typical cone voltages range from 20-40 V.
 - EI: Use a standard electron energy of 70 eV.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Pathway Diagrams

The logical flow of the spectroscopic analysis and characterization of **6-phenoxynicotinaldehyde** is depicted in the following diagram.

Spectroscopic Analysis Workflow for 6-Phenoxy Nicotinaldehyde



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com